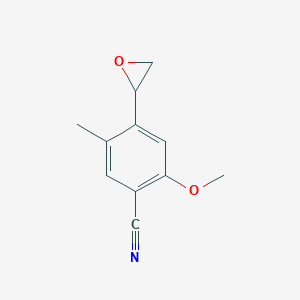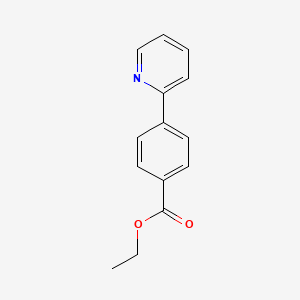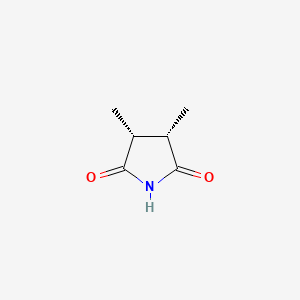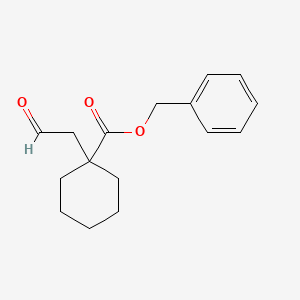
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a cyclohexane ring, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites, which then exert their effects through various biochemical pathways. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparación Con Compuestos Similares
- Ethyl 1-(2-oxoethyl)cyclohexanecarboxylate
- Methyl 1-(2-oxoethyl)cyclohexanecarboxylate
- Propyl 1-(2-oxoethyl)cyclohexanecarboxylate
Comparison: benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to its ethyl, methyl, and propyl analogs. The benzyl group also allows for further functionalization through substitution reactions, providing additional versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C16H20O3 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
benzyl 1-(2-oxoethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H20O3/c17-12-11-16(9-5-2-6-10-16)15(18)19-13-14-7-3-1-4-8-14/h1,3-4,7-8,12H,2,5-6,9-11,13H2 |
Clave InChI |
LXZHKXRYMAOQLY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC=O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


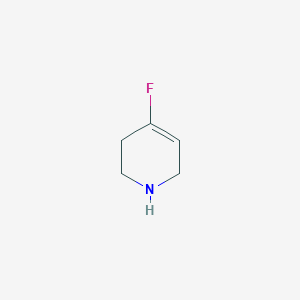
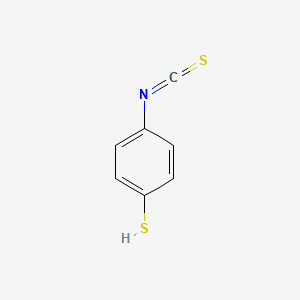
![(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
![[4-(2-chloroethyl)phenyl]-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8616650.png)
![(4'-((1,3-Dioxolan-2-yl)methyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8616659.png)
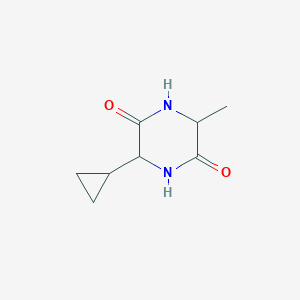
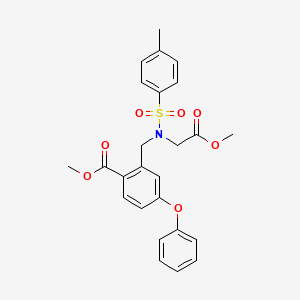
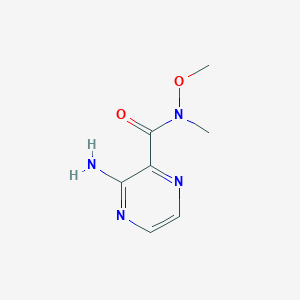

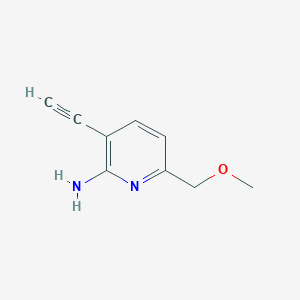
![[1H-inden-3-yl]methylamine](/img/structure/B8616704.png)
